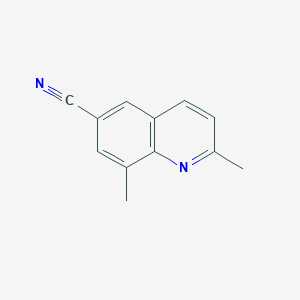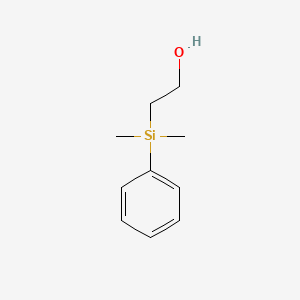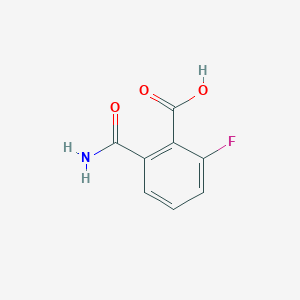
6-Hydroxy-3-methoxy-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting from 3-nitro-2-methylbenzoic acid: The synthesis involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, followed by diazotization and methoxylation to yield 6-hydroxy-3-methoxy-2-methylbenzoic acid.
Using 2,6-dichlorotoluene: This method involves methoxylation with sodium methoxide, followed by cyanation and hydrolysis to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 6-Hydroxy-3-methoxy-2-methylbenzoic acid can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-methoxy-2-methylbenzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid:
3-Methoxy-2-methylbenzoic acid: Lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
2-Hydroxy-3-isopropyl-6-methylbenzoic acid:
Uniqueness
6-Hydroxy-3-methoxy-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
6-hydroxy-3-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
Clave InChI |
ZHXJVMSSRKZPNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)





![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)
![N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B11910008.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)
![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)



